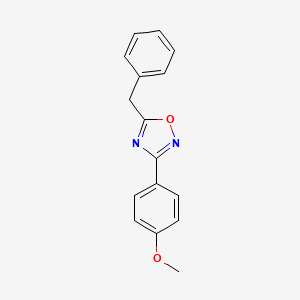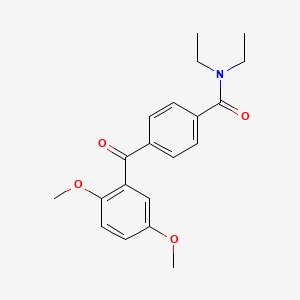
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-phenylethyl)thiourea, also known as benzylphenethylthiourea (BET) is a compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases such as cancer, diabetes, and obesity. BET is a synthetic compound that was first synthesized in the 1960s, and its potential medicinal properties have been explored in various scientific studies.
Mécanisme D'action
The mechanism of action of BET involves its interaction with the BET proteins, which are involved in the regulation of gene expression. BET binds to the bromodomains of the BET proteins, which prevents them from interacting with the acetylated histones, resulting in the inhibition of gene transcription. The inhibition of gene transcription leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BET has been shown to have various biochemical and physiological effects. In cancer cells, BET inhibits cell proliferation and induces apoptosis, which leads to the suppression of tumor growth. In addition, BET has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BET in lab experiments is that it is a synthetic compound, which makes it easy to obtain in large quantities. In addition, BET has been extensively studied, and its mechanism of action is well understood, which makes it a valuable tool for studying the regulation of gene expression. However, one of the limitations of using BET in lab experiments is that it may have off-target effects, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for the research on BET. One area of research is the development of BET inhibitors with improved potency and selectivity. Another area of research is the exploration of the potential use of BET as a therapeutic agent for other diseases such as diabetes and obesity. In addition, the development of BET-based diagnostic tools for the detection of cancer and other diseases is an area of active research.
Méthodes De Synthèse
The synthesis of BET involves the reaction of benzylamine and phenethylisothiocyanate in the presence of a suitable solvent and catalyst. The reaction yields BET as a white crystalline solid, which can be purified using standard techniques such as recrystallization.
Applications De Recherche Scientifique
BET has been extensively studied for its potential use as a therapeutic agent for various diseases. In cancer research, BET has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins, which play a critical role in cancer cell proliferation. BET has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c22-17(18-9-8-13-4-2-1-3-5-13)19-11-14-6-7-15-16(10-14)21-12-20-15/h1-7,10H,8-9,11-12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNNAHPMUSVTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-phenylethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)



![N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5703368.png)

![3-(1-adamantyl)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5703387.png)

![[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)
![2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)

![N-[2-(methylthio)phenyl]-4-biphenylcarboxamide](/img/structure/B5703416.png)
![5-[(cyclopentylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5703421.png)